molecular formula C8H7BrFNO3 B1529984 1-Bromo-4-ethoxy-3-fluoro-2-nitrobenzene CAS No. 1804404-10-1

1-Bromo-4-ethoxy-3-fluoro-2-nitrobenzene

Cat. No. B1529984
CAS RN: 1804404-10-1
M. Wt: 264.05 g/mol
InChI Key: PXQTYIDUKXWKNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-ethoxy-3-fluoro-2-nitrobenzene (BEFN) is a common organic compound used in a variety of scientific research applications. It is a nitrobenzene derivative that is used as a starting material for the synthesis of various compounds. BEFN is a colorless, crystalline solid with a molecular weight of 275.04 g/mol and a melting point of 68-70 °C. BEFN has been studied extensively in recent years due to its unique properties and potential applications in the medical and pharmaceutical industries.

Scientific Research Applications

Organic Electronics and Polymer Solar Cells

Research has shown that derivatives of nitrobenzene, such as 1-Bromo-4-Nitrobenzene, when introduced to polymer solar cells (PSCs), can significantly improve device performance. A study highlighted the formation of charge transfer complexes with poly(3-hexylthiophene) that enhanced excitonic dissociation at the donor-acceptor interface, leading to a more than 57% improvement in power conversion efficiency compared to reference cells without the additive (Fu et al., 2015).

Fluorination Techniques

Fluorination of aromatic compounds is a critical process in the synthesis of various pharmaceuticals and agrochemicals. A study described the fluorination of benzene derivatives using xenon difluoride in the presence of boron trifluoride etherate. This method yielded fluorinated products, including fluorobenzene, with varying degrees of substitution. Such processes are essential for introducing fluorine atoms into aromatic compounds, impacting their physical and chemical properties (Fedorov et al., 2015).

Synthesis and Material Chemistry

In the realm of synthesis, 1-Bromo-4-ethoxy-3-fluoro-2-nitrobenzene and its related compounds serve as key intermediates for producing complex molecules. For instance, the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT) used a bromo-nitrobenzene derivative in a two-step reaction sequence, showcasing the compound's role in radiopharmaceutical synthesis (Klok et al., 2006).

Liquid Crystalline and Smectic Properties

Smectogenic compounds, including fluoronitrobenzene derivatives, have been studied for their molecular ordering in dielectric mediums. Such research contributes to our understanding of liquid-crystalline properties and phase transitions, which are crucial for developing advanced materials for displays and other applications (Ojha, 2005).

properties

IUPAC Name

1-bromo-4-ethoxy-3-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO3/c1-2-14-6-4-3-5(9)8(7(6)10)11(12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQTYIDUKXWKNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)Br)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-ethoxy-3-fluoro-2-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-ethoxy-3-fluoro-2-nitrobenzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-4-ethoxy-3-fluoro-2-nitrobenzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-4-ethoxy-3-fluoro-2-nitrobenzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-4-ethoxy-3-fluoro-2-nitrobenzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-4-ethoxy-3-fluoro-2-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.